IWR-1

Tankyrase PARP Selectivity

Wnt pathway studies frequently suffer from confounding PARP1/2 off-target effects that obscure true phenotypes. IWR-1-endo solves this with >143-fold selectivity for TNKS2 over PARP1 (IC50 56 nM vs. >18.75 µM), ensuring observed results are attributable to tankyrase/Wnt modulation. • TNKS1 IC50 13 nM, TNKS2 IC50 56 nM; stabilizes Axin destruction complex without direct catalytic-domain binding • >143-fold selectivity over PARP1/2 eliminates DNA damage response artifacts • Validated in vivo: co-administration with doxorubicin reduces osteosarcoma xenograft progression Supplied as ≥98% pure solid with full QC documentation. Global shipping available.

Molecular Formula C25H19N3O3
Molecular Weight 409.4 g/mol
Cat. No. B7810615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIWR-1
Molecular FormulaC25H19N3O3
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6
InChIInChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)
InChIKeyZGSXEXBYLJIOGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IWR-1-endo: Tankyrase Inhibitor for Wnt Research


4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide, commonly designated IWR-1-endo (CAS 1127442-82-3), is a cell-permeable small-molecule tankyrase 1/2 (TNKS1/PARP5a, TNKS2/PARP5b) inhibitor that attenuates canonical Wnt/β-catenin signaling by stabilizing the Axin destruction complex. First disclosed in 2009 as a chemical probe from a high-content screen for cardiomyogenesis stimulators, the compound is characterized by an endo-bridged phthalimide tricyclic core substituted with a quinolin-8-ylcarbamoyl benzamide moiety [1].

IWR-1-endo: Why Selectivity Matters


Not all tankyrase or Wnt pathway inhibitors are equivalent. Within this class, compounds exhibit divergent selectivity across the PARP superfamily, distinct binding modes (e.g., adenosine pocket vs. nicotinamide pocket), and variable stereochemical activity profiles. For example, the diastereomer IWR-1-exo displays a 25-fold reduction in Wnt inhibitory potency , while XAV939, despite similar Wnt inhibition, is a promiscuous tankyrase inhibitor with potent PARP1/2 off-target activity [1]. These differences carry direct consequences for experimental interpretation, potential confounding off-target effects, and the reproducibility of cell-based and in vivo assays.

IWR-1-endo: Comparative Evidence vs. Analogs


PARP Superfamily Selectivity

IWR-1-endo is a selective tankyrase inhibitor that does not inhibit PARP1 or PARP2 at relevant concentrations, whereas XAV939 is a promiscuous tankyrase inhibitor that also potently inhibits PARP1 and PARP2. This selectivity difference is a critical differentiator for experiments where PARP1/2-mediated effects could confound interpretation [1].

Tankyrase PARP Selectivity Wnt signaling

Axin Stabilization vs. Direct TNKS Binding

IWR-1-endo exerts its Wnt inhibitory effect via interaction with and stabilization of the Axin scaffold, whereas XAV939 acts as a direct tankyrase inhibitor that binds to the nicotinamide pocket of the TNKS PARP domain. This mechanistic divergence is documented across multiple vendor technical data sheets and primary literature .

Axin stabilization Tankyrase Mechanism of action Destruction complex

Stereochemical Activity: endo vs. exo

The endo diastereomer (IWR-1-endo) is the active Wnt pathway inhibitor, while the exo diastereomer (IWR-1-exo) exhibits substantially reduced activity. This stereochemical specificity is a key quality control and procurement consideration [1].

Stereoisomer SAR Wnt inhibition Diastereomer

Osteosarcoma Xenograft Tumor Inhibition

IWR-1-endo demonstrates in vivo efficacy in attenuating tumor progression when combined with doxorubicin in a subcutaneous human osteosarcoma xenograft model. This represents a direct quantitative in vivo comparison to vehicle/untreated controls [1].

Osteosarcoma Xenograft In vivo Combination therapy

Zebrafish Tail Fin Regeneration Inhibition

IWR-1-endo inhibits zebrafish tail fin regeneration, providing a whole-organism in vivo readout of Wnt pathway inhibition. This phenotype is a benchmark for tankyrase/Wnt inhibitor activity in developmental biology [1].

Zebrafish Regeneration In vivo Wnt signaling

Zebrafish Neuromast Formation Assay

In a direct head-to-head study, both IWR-1 and XAV939 significantly inhibited neuromast formation in a transgenic zebrafish model (Tg(sox10:DNerbb4)) with comparable efficacy, as quantified by neuromast counts and statistical analysis [1].

Zebrafish Neuromast Wnt signaling Developmental biology

IWR-1-endo: Recommended Applications


Selective Wnt Inhibition with Minimal PARP Off-Targets

For experiments requiring specific attenuation of Wnt/β-catenin signaling without confounding inhibition of PARP1/2 (e.g., DNA damage response pathways), IWR-1-endo is the preferred tool compound. Its >143-fold selectivity for TNKS2 over PARP1 (IC50 56 nM vs. >18.75 µM) ensures that observed phenotypes are attributable to tankyrase/Wnt pathway modulation rather than PARP-mediated effects [1][2].

Axin Stabilization and Destruction Complex Studies

IWR-1-endo is uniquely suited for investigations focused on Axin scaffold biology and the regulation of the β-catenin destruction complex. Unlike XAV939, which binds directly to the TNKS catalytic domain, IWR-1-endo stabilizes the Axin-scaffolded destruction complex, providing a mechanistically distinct tool for dissecting Wnt pathway regulation [1].

In Vivo Xenograft Models for Wnt Inhibition

Researchers utilizing subcutaneous osteosarcoma xenograft models can rely on IWR-1-endo for validated in vivo Wnt pathway inhibition. Published studies demonstrate that co-administration with doxorubicin substantially reduces tumor progression, with associated down-regulation of TCF/LEF activity, nuclear β-catenin, and the CSC marker Sox2 [1].

Zebrafish Developmental and Regeneration Assays

IWR-1-endo is an established tool for Wnt pathway inhibition in zebrafish models. It inhibits tail fin regeneration at 10 µM and significantly reduces neuromast formation in transgenic lines, providing robust in vivo readouts for Wnt-dependent developmental processes. Direct comparison with XAV939 confirms comparable efficacy in these assays [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for IWR-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.